2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
“2-methoxyethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C18H22O7 . Its average mass is 350.363 Da and its monoisotopic mass is 350.136566 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Mechanism of Action
Target of Action
It is known that similar compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
It is known that similar compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Biochemical Pathways
Similar compounds, such as pinacol boronic esters, are known to be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Similar compounds, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .
Action Environment
It is known that similar compounds, such as pinacol boronic esters, have increased stability which presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Safety and Hazards
Properties
IUPAC Name |
2-methoxyethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7/c1-5-22-17(19)12(3)24-13-6-7-15-14(10-13)16(11(2)25-15)18(20)23-9-8-21-4/h6-7,10,12H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNLCAOPOPPKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389730 |
Source
|
Record name | AGN-PC-0KA2IT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-43-3 |
Source
|
Record name | AGN-PC-0KA2IT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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